molecular formula C12H17BrN2O4 B4392819 2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide

2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide

Cat. No.: B4392819
M. Wt: 333.18 g/mol
InChI Key: CTUIUUGROKNTCP-UHFFFAOYSA-N
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Description

2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a brominated aromatic ring, an aminoethyl group, and a methoxyphenoxy moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a methoxyphenol derivative, followed by the introduction of an aminoethyl group through nucleophilic substitution. The final step involves the acylation of the resulting intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein interactions.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide involves its interaction with specific molecular targets. The brominated aromatic ring and aminoethyl group can interact with enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromobenzoic acid: Similar in structure but lacks the methoxyphenoxy and acetamide groups.

    5-bromo-2-methoxyphenol: Shares the brominated aromatic ring and methoxy group but lacks the aminoethyl and acetamide groups.

    2-(5-bromo-4-methylphenoxy)acetamide: Similar but with a methyl group instead of the aminoethyl group.

Uniqueness

2-[5-Bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-bromo-4-[(2-hydroxyethylamino)methyl]-2-methoxyphenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O4/c1-18-10-4-8(6-15-2-3-16)9(13)5-11(10)19-7-12(14)17/h4-5,15-16H,2-3,6-7H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUIUUGROKNTCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CNCCO)Br)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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